
(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the quinoxaline core, which can be synthesized from α,β-unsaturated aldehydes . The quinoxaline derivative is then subjected to thiolation to introduce the sulfanyl group . The pyrrolidine ring is incorporated through a series of cyclization reactions, and the final step involves esterification to obtain the tert-butyl ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of catalytic systems, solvent-free conditions, and green chemistry principles to minimize environmental impact .
化学反応の分析
Types of Reactions
(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学的研究の応用
(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoxaline core is known to inhibit certain bacterial enzymes, which could explain its antimicrobial properties . Additionally, the compound may interfere with cellular pathways involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, which shares the quinoxaline core.
Dihydroquinoxaline: A reduced form of quinoxaline.
Quinoline: Another heterocyclic compound with similar applications.
Uniqueness
(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its quinoxaline core, sulfanyl group, and pyrrolidine ring. This combination imparts specific chemical properties and potential biological activities that are not found in simpler quinoxaline derivatives .
特性
分子式 |
C17H20ClN3O2S |
|---|---|
分子量 |
365.9 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(3-chloroquinoxalin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H20ClN3O2S/c1-17(2,3)23-16(22)21-9-8-11(10-21)24-15-14(18)19-12-6-4-5-7-13(12)20-15/h4-7,11H,8-10H2,1-3H3/t11-/m0/s1 |
InChIキー |
WETXHRZSWNKUHS-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC3=CC=CC=C3N=C2Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



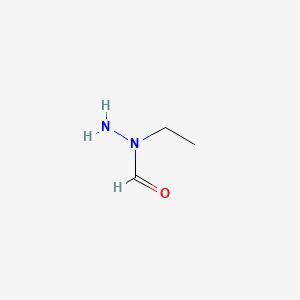


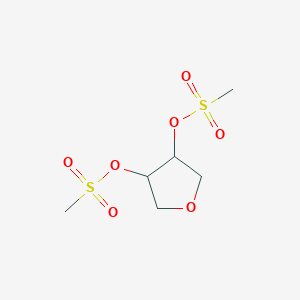
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)

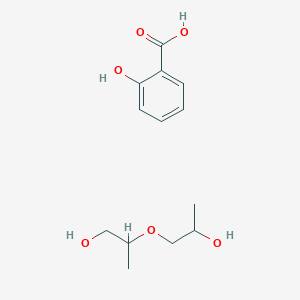

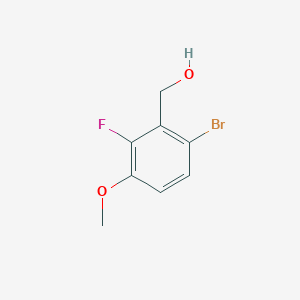
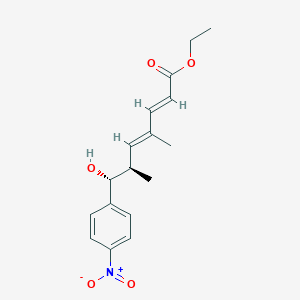
![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)
![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)
